Aqueous Solubility of Meso-Tartaric Acid vs L-Tartaric Acid at 20°C
Meso-tartaric acid exhibits approximately 10% lower aqueous solubility compared to its chiral enantiomers. This differential solubility is a direct consequence of diastereomeric intermolecular packing and has practical implications for crystallization-based separation and formulation development [1].
| Evidence Dimension | Aqueous solubility at 20°C |
|---|---|
| Target Compound Data | 1250 g/L (125.0 g/100 mL) |
| Comparator Or Baseline | L-(+)-tartaric acid: 1390 g/L (139.0 g/100 mL); D-(-)-tartaric acid: 1390 g/L (139.0 g/100 mL) |
| Quantified Difference | Meso-tartaric acid solubility is 140 g/L (approximately 10.1%) lower than chiral enantiomers |
| Conditions | Pure water at 20°C; measurements from standardized physical property tables |
Why This Matters
This solubility differential enables physical separation of meso-tartrate from chiral isomers via fractional crystallization, a critical parameter for procurement decisions in chiral resolution workflows.
- [1] UCLA Chemistry and Biochemistry. Chem 30CL - Lecture 1d. Compound Common Name Table: m.p., [α]D, Water Solubility. 2017. View Source
